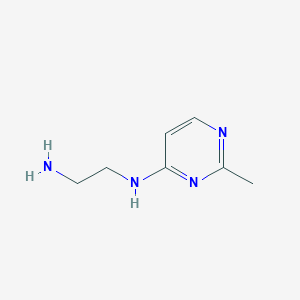
Cyclopentyl(3-hydroxyazetidin-1-yl)methanone
Descripción general
Descripción
Cyclopentyl(3-hydroxyazetidin-1-yl)methanone (CHAM) is an organic compound that belongs to the class of azetidinones, which are cyclic molecules containing a nitrogen atom within a five-membered ring. CHAM has been studied for its potential applications in various scientific fields due to its unique properties.
Aplicaciones Científicas De Investigación
Cyclopentyl(3-hydroxyazetidin-1-yl)methanone has been studied for its potential applications in various scientific fields. It has been used as a building block for the synthesis of biologically active molecules and as a catalyst for organic reactions. It has also been studied for its potential applications in the fields of medicine, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of Cyclopentyl(3-hydroxyazetidin-1-yl)methanone is not fully understood. However, it is believed that Cyclopentyl(3-hydroxyazetidin-1-yl)methanone interacts with proteins and enzymes in a manner that causes them to become less active, which in turn results in the inhibition of certain biochemical processes.
Biochemical and Physiological Effects
Cyclopentyl(3-hydroxyazetidin-1-yl)methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, as well as to inhibit the expression of certain genes. It has also been shown to have anti-inflammatory, anti-oxidative, and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of Cyclopentyl(3-hydroxyazetidin-1-yl)methanone in laboratory experiments has several advantages. It is a relatively inexpensive compound, and its synthesis is relatively straightforward. Additionally, it can be used as a building block for the synthesis of other biologically active molecules. However, there are also some limitations associated with its use in laboratory experiments. For example, it has a relatively short shelf life, and it is not very soluble in water.
Direcciones Futuras
There are several potential future directions for the use of Cyclopentyl(3-hydroxyazetidin-1-yl)methanone in scientific research. It could be used to develop new drugs or treatments for diseases, or to explore its potential applications in the fields of biochemistry, pharmacology, and medicine. Additionally, it could be used to synthesize new compounds with unique properties, or to study its mechanism of action in more detail. Finally, it could be used to develop new methods for the synthesis of other biologically active molecules.
Propiedades
IUPAC Name |
cyclopentyl-(3-hydroxyazetidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-8-5-10(6-8)9(12)7-3-1-2-4-7/h7-8,11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWSYTUCRJZDMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl(3-hydroxyazetidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Cyclohexylamino)methyl]cyclopentan-1-ol](/img/structure/B1468487.png)


![1-[3-Bromo-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone](/img/structure/B1468490.png)
![2-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468493.png)

![6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B1468500.png)



![[4-(Quinolin-2-yloxy)cyclohexyl]amine](/img/structure/B1468506.png)


![[4-(Phthalazin-1-yloxy)cyclohexyl]amine](/img/structure/B1468510.png)